Methyl 2-(carbamoylamino)-5-iodobenzoate
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Overview
Description
Methyl 2-(carbamoylamino)-5-iodobenzoate is an organic compound with a complex structure that includes a carbamoylamino group and an iodine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(carbamoylamino)-5-iodobenzoate typically involves the reaction of 2-amino-5-iodobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of a carbamoylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(carbamoylamino)-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted benzoates.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of 2-(carbamoylamino)-5-iodobenzoic acid.
Scientific Research Applications
Methyl 2-(carbamoylamino)-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(carbamoylamino)-5-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(carbamoylamino)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(carbamoylamino)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-(carbamoylamino)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 2-(carbamoylamino)-5-iodobenzoate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with molecular targets, making this compound particularly valuable in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and developers seeking to explore new frontiers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
116027-11-3 |
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Molecular Formula |
C9H9IN2O3 |
Molecular Weight |
320.08 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)-5-iodobenzoate |
InChI |
InChI=1S/C9H9IN2O3/c1-15-8(13)6-4-5(10)2-3-7(6)12-9(11)14/h2-4H,1H3,(H3,11,12,14) |
InChI Key |
LIUMAPUSOZZTHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)NC(=O)N |
Origin of Product |
United States |
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